molecular formula C15H7Cl2FN2 B2468326 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile CAS No. 338965-45-0

2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile

Cat. No.: B2468326
CAS No.: 338965-45-0
M. Wt: 305.13
InChI Key: LXFAWDNBDVARHZ-UHFFFAOYSA-N
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Description

2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile is a chemical compound characterized by its unique structure, which includes cyano, dichlorophenyl, and fluorobenzenecarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile typically involves the reaction of 2,4-dichlorobenzyl cyanide with 6-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Cyano(2,4-dichlorophenyl)methyl]-6-methylbenzenecarbonitrile
  • 2-[Cyano(2,4-dichlorophenyl)methyl]-6-chlorobenzenecarbonitrile
  • 2-[Cyano(2,4-dichlorophenyl)methyl]-6-bromobenzenecarbonitrile

Uniqueness

2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its efficacy in various applications.

Properties

IUPAC Name

2-[cyano-(2,4-dichlorophenyl)methyl]-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2FN2/c16-9-4-5-11(14(17)6-9)12(7-19)10-2-1-3-15(18)13(10)8-20/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFAWDNBDVARHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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